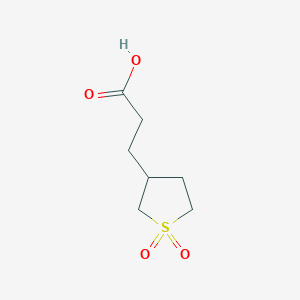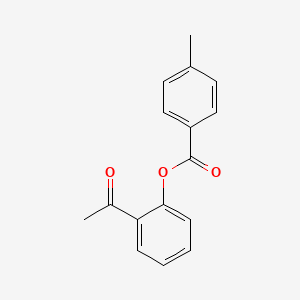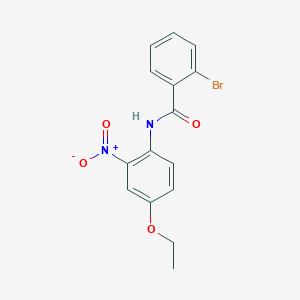
3-(1,1-Dioxidotetrahydro-3-thienyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,1-Dioxidotetrahydro-3-thienyl)propanoic acid is an organic compound with the molecular formula C₇H₁₂O₄S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a propanoic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dioxidotetrahydro-3-thienyl)propanoic acid typically involves the oxidation of tetrahydrothiophene derivatives. One common method includes the following steps:
Oxidation of Tetrahydrothiophene: Tetrahydrothiophene is oxidized using hydrogen peroxide in the presence of a catalyst such as sodium tungstate to form 1,1-dioxidotetrahydrothiophene.
Alkylation: The 1,1-dioxidotetrahydrothiophene is then alkylated with a suitable alkylating agent, such as 3-bromopropanoic acid, under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
化学反应分析
Types of Reactions
3-(1,1-Dioxidotetrahydro-3-thienyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The propanoic acid group can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium tungstate.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Further oxidized derivatives with additional oxygen functionalities.
Reduction: Sulfide derivatives.
Substitution: Esters or amides of this compound.
科学研究应用
3-(1,1-Dioxidotetrahydro-3-thienyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 3-(1,1-Dioxidotetrahydro-3-thienyl)propanoic acid involves its interaction with specific molecular targets. The sulfone group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the propanoic acid group can interact with enzymes and receptors, modulating biological activities.
相似化合物的比较
Similar Compounds
3-(1,1-Dioxidotetrahydro-2-thienyl)propanoic acid: Similar structure but with a different position of the sulfone group.
3-(1,1-Dioxidotetrahydro-4-thienyl)propanoic acid: Another positional isomer with the sulfone group at the 4-position.
Uniqueness
3-(1,1-Dioxidotetrahydro-3-thienyl)propanoic acid is unique due to its specific sulfone positioning, which can influence its reactivity and biological activity. This positional specificity can result in distinct chemical and biological properties compared to its isomers.
属性
IUPAC Name |
3-(1,1-dioxothiolan-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4S/c8-7(9)2-1-6-3-4-12(10,11)5-6/h6H,1-5H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYZWIFDBHNFSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2718614.png)
![N-(4-chloro-3-methylphenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2718615.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbutanamide](/img/structure/B2718618.png)
![4-fluoro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2718619.png)
![(3Z)-1-benzyl-3-{[(2,3-dimethylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2718621.png)
![3-(2-oxo-2-(4-(thiophen-3-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2718622.png)
![ethyl 1-methyl-4-[3-[(methylsulfonyl)amino]-1-(trifluoromethyl)propoxy]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2718623.png)
![2,2-dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]propanamide](/img/structure/B2718624.png)
![1-(1-ethyl-1H-imidazol-2-yl)-4-[3-(trifluoromethyl)benzoyl]piperazine hydrochloride](/img/structure/B2718628.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2718633.png)
